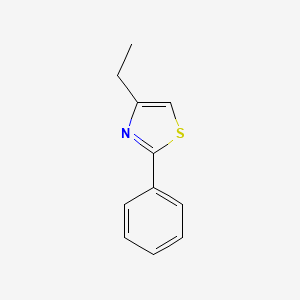

4-Ethyl-2-phenyl-1,3-thiazole

描述

Historical Context and Evolution of Thiazole (B1198619) Chemistry Research

The systematic study of the thiazole heterocycle and its derivatives began in the late 19th century. The pioneering work of chemists like Hofmann and Hantzsch in the 1880s laid the groundwork for what would become a vast and significant area of chemical research. A pivotal development in this field was the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, which remains a fundamental and widely used method for constructing the thiazole ring. google.combepls.com Over the decades, research has expanded from fundamental synthesis and reactivity studies to the exploration of the unique physicochemical properties and diverse applications of thiazole derivatives. bepls.com

Importance of the 1,3-Thiazole Scaffold in Contemporary Chemical Science

The 1,3-thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry and materials science due to its versatile biological and chemical properties. vulcanchem.comnih.govcbijournal.com Its aromatic nature and the presence of heteroatoms allow for a variety of intermolecular interactions, making it a valuable component in the design of new functional molecules.

In medicinal chemistry , the thiazole ring is a core component of numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam. nih.govresearchgate.net Thiazole derivatives have been extensively investigated and have demonstrated a wide spectrum of pharmacological activities, including:

Antimicrobial and Antifungal nih.gov

Anticancer ajgreenchem.com

Anti-inflammatory cbijournal.comtandfonline.com

Antiviral

Anticonvulsant mjcce.org.mk

In materials science , thiazole-containing compounds are utilized in the development of:

Conductive polymers

Organic Light-Emitting Diodes (OLEDs) bepls.com

Fluorescent dyes and pigments bepls.com

The thiazole moiety also serves as a versatile synthetic intermediate in organic chemistry, valued for its stability and the various functionalities that can be introduced onto the ring. tandfonline.com

Scope and Research Focus on 4-Ethyl-2-phenyl-1,3-thiazole within Thiazole Chemistry

While the broader class of thiazoles is extensively studied, specific research focused solely on this compound is limited in the published literature. Its significance is primarily understood through its classification as a 2,4-disubstituted-1,3-thiazole, a class of compounds that has garnered considerable interest. The substituents—a phenyl group at position 2 and an ethyl group at position 4—define its specific chemical properties and potential for further functionalization.

The synthesis of this compound can be accomplished via the classic Hantzsch thiazole synthesis. This would involve the reaction of thiobenzamide (B147508) with an appropriate α-haloketone, such as 1-chloro-2-butanone or 1-bromo-2-butanone.

Given the known applications of its isomers and related structures, this compound is recognized as a valuable building block. vulcanchem.com For instance, related 2-phenyl-thiazole derivatives are explored for their potential in pharmaceutical and agricultural chemistry. vulcanchem.com The research focus for a compound like this compound would likely involve its use as a synthetic intermediate to create more complex molecules for evaluation in drug discovery or as functional materials. vulcanchem.com

Data Tables

General Properties of the 1,3-Thiazole Ring

| Property | Value/Description | Source(s) |

| Molecular Formula | C₃H₃NS | researchgate.net |

| Aromaticity | Yes, due to delocalized π-electrons. | cbijournal.com |

| Key Reactivity | Can undergo electrophilic and nucleophilic substitution. The proton at C2 is notably acidic. | |

| Common Synthesis | Hantzsch thiazole synthesis, Cook-Heilborn synthesis, Robinson-Gabriel synthesis. | bepls.com |

Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₁₁H₁₁NS |

| Molecular Weight | 189.28 g/mol |

| IUPAC Name | This compound |

| Structure | A 1,3-thiazole ring substituted with a phenyl group at position 2 and an ethyl group at position 4. |

| Physical State | Not specified in available literature. |

| Spectroscopic Data | Specific experimental data (NMR, IR, MS) is not readily available in the literature. Expected ¹H-NMR signals would include aromatic protons from the phenyl group, a singlet for the thiazole proton at C5, and a quartet and triplet for the ethyl group. |

Structure

3D Structure

属性

分子式 |

C11H11NS |

|---|---|

分子量 |

189.28 g/mol |

IUPAC 名称 |

4-ethyl-2-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H11NS/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI 键 |

OIDMRPOGFLSDCK-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CSC(=N1)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 4 Ethyl 2 Phenyl 1,3 Thiazole and Its Derivatives

Classical Hantzsch Synthesis and its Mechanistic Aspects

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for constructing the thiazole core. synarchive.comresearchgate.net It is a versatile reaction that reliably produces 1,3-thiazoles with various substituents in good to excellent yields. researchgate.net The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com

For the specific synthesis of 4-Ethyl-2-phenyl-1,3-thiazole, the reaction would involve the condensation of benzothioamide with an α-haloketone such as 1-bromo-2-butanone or 1-chloro-2-butanone.

Mechanism: The reaction mechanism proceeds through a multistep pathway. chemhelpasap.comyoutube.com

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.comyoutube.com

Tautomerization and Cyclization: Following the initial SN2 reaction, a tautomerization step may occur. Subsequently, an intramolecular nucleophilic attack by the thioamide's nitrogen atom on the ketone's carbonyl carbon forms a five-membered heterocyclic intermediate, a hydroxythiazoline. youtube.com

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the stable aromatic thiazole ring and a molecule of water. chemhelpasap.comyoutube.com

This classical method is known for being high-yielding and relatively simple to perform. chemhelpasap.com

While the traditional Hantzsch synthesis is robust, numerous modifications have been developed to improve its efficiency, reduce reaction times, and align with the principles of green chemistry. These variations often involve alternative energy sources or catalysts.

Microwave Irradiation: The use of microwave assistance has been shown to significantly accelerate the synthesis of thiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. bepls.comresearchgate.net This technique provides a clean, efficient, and catalyst-free pathway for multicomponent domino reactions to form thiazoles. bepls.com

Ultrasonic Irradiation: Sonication is another green chemistry technique applied to the Hantzsch synthesis. It can enhance reaction rates and yields, providing a valuable alternative to conventional heating methods. nih.gov

Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently without a catalyst, particularly under microwave conditions or using green solvents like water. bepls.com For instance, the reaction of dithiocarbamates and α-halocarbonyl compounds has been successfully carried out in refluxing water without any catalyst. bepls.com

Reusable Catalysts: To improve the environmental footprint of the synthesis, solid-supported catalysts such as silica-supported tungstosilicic acid have been employed. nih.gov These catalysts are easily recoverable by simple filtration and can be reused multiple times without significant loss of catalytic activity. nih.gov

These modifications make the Hantzsch synthesis more adaptable and environmentally benign. nih.govresearchgate.net

The successful synthesis of this compound via the Hantzsch method is critically dependent on the selection and reactivity of its precursors.

Thioamide Precursor: The 2-phenyl substituent on the thiazole ring is derived from benzothioamide . This thioamide provides the C2-N3 bond fragment of the final ring system.

α-Haloketone Precursor: The 4-ethyl substituent is introduced via the α-haloketone. The required precursor is 1-halo-2-butanone (e.g., 1-bromo-2-butanone or 1-chloro-2-butanone). This molecule provides the C4-C5-S1 fragment. The reactivity of the α-haloketone is crucial; α-bromoketones are generally more reactive than α-chloroketones, leading to faster reaction times. bepls.com

The regioselectivity of the Hantzsch synthesis is well-defined. The sulfur of the thioamide attacks the halogen-bearing carbon, and the nitrogen attacks the carbonyl carbon, ensuring the unambiguous formation of the 2,4-disubstituted thiazole rather than other isomers.

| Precursor | Structure | Role in Final Compound |

| Benzothioamide | C₆H₅CSNH₂ | Source of the 2-phenyl group and the N3 and C2 atoms of the thiazole ring. |

| 1-Bromo-2-butanone | CH₃CH₂COCH₂Br | Source of the 4-ethyl group and the S1, C5, and C4 atoms of the thiazole ring. |

Modern and Green Chemistry Approaches to Thiazole Ring Formation

In recent years, significant efforts have been directed toward developing more sustainable and efficient synthetic routes for thiazoles. sruc.ac.uk These modern approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. researchgate.netresearchgate.net Key strategies include multicomponent reactions, the use of green solvents and catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. researchgate.netnih.gov

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.govacs.org Several one-pot, multicomponent reactions (MCRs) have been developed for thiazole synthesis.

A common one-pot approach for 2,4-disubstituted thiazoles involves the reaction of an aldehyde, a ketone, and a source of sulfur and nitrogen, often in the presence of a catalyst. For example, a three-component reaction of various ketones, phenacyl chloride, and thiosemicarbazide has been used to generate 4-phenyl-hydrazinyl thiazole derivatives in an environmentally friendly deep eutectic solvent. researchgate.net Another method involves the condensation of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions. bepls.com These MCRs provide rapid access to complex thiazole derivatives from simple and readily available starting materials.

| Strategy | Reactants | Conditions | Advantages |

| Three-Component Reaction | Ketones, phenacyl chloride, thiosemicarbazide | Deep eutectic solvent, 70 °C | Environmentally friendly, excellent yields, short reaction times. researchgate.net |

| Three-Component Domino Reaction | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Water, microwave irradiation | Green solvent, high yield, rapid reaction, no harmful by-products. bepls.com |

| One-Pot Condensation | α-haloketone, thiosemicarbazide, aldehyde | Catalytic orthophosphoric acid, acetonitrile (B52724) | Mild conditions, high atom economy. |

Transition-metal catalysis, particularly using palladium, has emerged as a powerful tool for the synthesis of substituted thiazoles, offering alternative pathways to the classical Hantzsch reaction. These methods often involve C-H activation or cross-coupling reactions, allowing for the direct introduction of substituents onto the thiazole core.

One reported method for synthesizing 2,4-disubstituted 1,3-thiazoles involves a ligand-free palladium(II)-mediated one-step process. thieme-connect.com This cascade reaction utilizes α-thiocyanomethyl ketones and arylboronic acids, with Pd(OAc)₂ as the mediator. The proposed mechanism involves a C(sp)–C(sp²) coupling followed by an intramolecular condensation. thieme-connect.com While this method provides a milder protocol using readily available starting materials, it can be limited by the high catalyst loading and the use of arylboronic acids. thieme-connect.com

Another strategy is the palladium-catalyzed direct C-H arylation of a pre-formed thiazole ring. nih.gov By carefully selecting the ligand and base, the arylation can be directed to specific positions (C2, C4, or C5) of the thiazole ring. For example, a Pd/PPh₃/NaOᵗBu system can be used for C2-arylation, while a Pd catalyst with a bathophenanthroline (Bphen) ligand and K₃PO₄ favors C5-arylation. nih.gov This allows for the sequential and controlled synthesis of multi-arylated thiazoles. nih.gov

Regioselective Synthesis of this compound Analogs

Regioselectivity is a critical aspect of thiazole synthesis, ensuring that substituents are placed at the desired positions on the heterocyclic ring. The Hantzsch synthesis is inherently regioselective for producing 2,4-disubstituted thiazoles from thioamides and α-haloketones. nih.gov The reaction pathway dictates that the thioamide nitrogen attacks the carbonyl carbon and the sulfur attacks the halogenated carbon, preventing the formation of isomeric products.

The synthesis of analogs of this compound can be readily achieved by systematically varying the precursor molecules in the Hantzsch synthesis or other methods.

Varying the 2-substituent: To create analogs with different groups at the 2-position, benzothioamide can be replaced with other substituted thioamides (e.g., 4-chlorobenzothioamide, 4-methoxybenzothioamide) or aliphatic thioamides.

Varying the 4-substituent: To modify the 4-position, 1-halo-2-butanone can be substituted with other α-haloketones. For example, using 2-bromoacetophenone would yield 2,4-diphenyl-1,3-thiazole, while using 3-bromo-2-pentanone would result in a 4-methyl-4-ethyl substituted thiazole derivative (though this is less common).

Varying the 5-substituent: While the classic Hantzsch synthesis leads to a hydrogen at the 5-position, analogs can be synthesized with substituents at C5 by using α-halo-α-substituted ketones. For instance, reacting α-Bromo-α-(tetrafluoroethoxy) acetophenone with phenylthioamide produces a 5-(1,1,2,2-tetrafluoroethoxy) substituted thiazole. tandfonline.com

Modern palladium-catalyzed C-H functionalization methods offer an alternative and powerful approach to regioselective synthesis. nih.gov By starting with a simple thiazole core (like 2-phenylthiazole), one can selectively introduce an ethyl group at the C4 position through a directed C-H activation/coupling reaction, provided the appropriate catalyst and directing group are employed. This allows for a modular and highly controlled approach to building substituted thiazole analogs. nih.gov

Derivatization Strategies for Functionalization of the this compound Core

The this compound core serves as a versatile scaffold amenable to a variety of derivatization strategies. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound. Functionalization can be targeted at three main regions: the heteroatoms of the thiazole ring, the peripheral ethyl and phenyl substituents, and through the construction of new fused ring systems.

The nitrogen and sulfur atoms within the 1,3-thiazole ring possess distinct electronic characteristics that allow for selective chemical transformations.

Nitrogen Quaternization: The lone pair of electrons on the pyridine-like nitrogen atom at position 3 (N3) makes it susceptible to alkylation. pharmaguideline.comcutm.ac.in This reaction with alkyl halides leads to the formation of N-alkyl thiazolium salts. pharmaguideline.comwikipedia.org These quaternary salts are resonance-stabilized cations and have applications as catalysts in various organic reactions, such as the Stetter reaction and the Benzoin condensation. wikipedia.org The quaternization process enhances the acidity of the proton at the C2 position, facilitating its removal by bases. pharmaguideline.com

Sulfur Oxidation: The sulfur atom at position 1 can be oxidized using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or potassium peroxymonosulfate (Oxone®). wikipedia.orgrsc.orgresearchgate.net Depending on the reaction conditions and the oxidant used, the oxidation can yield the corresponding aromatic thiazole N-oxide or the non-aromatic thiazoline 1,1-dioxide (sulfone). wikipedia.orgrsc.orgresearchgate.net Oxidation of 2-phenyl-substituted thiazolines with reagents like potassium permanganate can also lead to dehydrogenation to form the aromatic thiazole. rsc.orgresearchgate.net

Table 1: Substitution Reactions on Thiazole Heteroatoms

| Reaction Type | Reagent Example | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Thiazolium Salt |

| S-Oxidation | mCPBA, Oxone®, KMnO₄ | Thiazole S-oxide / Sulfone |

The ethyl group at position 4 and the phenyl group at position 2 of the thiazole core can undergo a range of functional group interconversions, which are standard transformations in organic synthesis. These modifications allow for the fine-tuning of the molecule's properties.

Reactions on the Phenyl Group: The phenyl ring is susceptible to electrophilic aromatic substitution. The specific position of substitution (ortho, meta, or para) is directed by the thiazole ring, which generally acts as a deactivating group. Typical reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like N-bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst.

Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the thiazole ring can make these reactions challenging.

Reactions on the Ethyl Group: The ethyl side chain can be functionalized through reactions typical for alkyl groups, particularly at the benzylic-like position adjacent to the thiazole ring.

Oxidation: The ethyl group could potentially be oxidized to a vinyl group, an acetyl group, or a carboxylic acid group, depending on the strength and type of the oxidizing agent.

Halogenation: Free-radical halogenation can introduce a halogen atom onto the ethyl group, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Table 2: Potential Functional Group Interconversions

| Substituent | Reaction Type | Reagent Example | Potential Product Functional Group |

|---|---|---|---|

| Phenyl Group | Nitration | HNO₃ / H₂SO₄ | Nitrophenyl |

| Phenyl Group | Halogenation | Br₂ / FeBr₃ | Bromophenyl |

| Ethyl Group | Oxidation | KMnO₄ | Acetyl / Carboxyl |

| Ethyl Group | Halogenation | NBS, light | Bromoethyl |

A powerful strategy for creating novel chemical entities involves the annulation, or fusion, of additional heterocyclic rings onto the this compound framework. This approach leads to the formation of conjugated, bicyclic, or more complex polycyclic systems, often with significantly different biological profiles. The synthesis of thiazole-pyrazole and thiazole-triazole hybrids is a prominent example of this strategy. nih.govacs.orgekb.eg

Several synthetic methodologies are employed for this purpose:

Condensation Reactions: A common approach involves the condensation of a pre-functionalized thiazole with a suitable precursor for the second heterocyclic ring. For instance, a 2-hydrazinyl-thiazole derivative can be reacted with α-halocarbonyl compounds in a cyclization reaction to form a thiazole-pyrazole hybrid. nih.govnih.gov The classical Hantzsch thiazole synthesis can also be adapted to build the thiazole ring onto a pre-existing pyrazole structure. acgpubs.orgnih.gov

Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer an efficient route to complex molecules by combining three or more reactants. mdpi.com Thiazolyl-pyrazole derivatives have been synthesized via a one-pot condensation of a bromoacetyl-containing compound, thiosemicarbazide, and various carbonyl compounds. acgpubs.org This method is advantageous due to shorter reaction times and simpler workup procedures. acgpubs.org

Cyclization of Thioamide Precursors: Thiazolyl-pyrazoline conjugates can be formed by reacting pyrazoline N-thioamide derivatives with phenacyl bromides, where the thiazole ring is formed in the final cyclization step. acs.org Similarly, thiazole-linked triazoles have been synthesized through the cyclization of pyrazole-carbothioamides with phenacyl bromides. acs.org These methods highlight the utility of thioamides as key intermediates in constructing the thiazole portion of the fused system.

The resulting fused systems, such as thiazolo[4,5-d] pharmaguideline.comnih.govacgpubs.orgtriazoles, represent novel heteroaromatic scaffolds with potential applications in medicinal chemistry and materials science. rsc.org

Table 3: Examples of Heterocyclic Ring Annulation Strategies

| Target Heterocycle | Synthetic Strategy | Key Reagents/Intermediates | Resulting System |

|---|---|---|---|

| Pyrazole | Condensation | 2-Hydrazinyl-thiazole, α-haloketone | Thiazole-pyrazole conjugate nih.gov |

| Pyrazole | Modified Hantzsch Synthesis | Bromoacetyl-pyranone, thiosemicarbazide, carbonyl compound | Thiazolyl-pyrazole acgpubs.org |

| Pyrazoline | Cyclization | Pyrazoline N-thioamide, phenacyl bromide | Thiazolyl-pyrazoline acs.org |

| 1,2,3-Triazole | Cyclization | Pyrazole-carbothioamide, phenacyl bromide | Thiazole-triazole conjugate acs.org |

Spectroscopic and Advanced Structural Characterization of 4 Ethyl 2 Phenyl 1,3 Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Ethyl-2-phenyl-1,3-thiazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While direct experimental spectra for this specific compound are not widely published, the expected chemical shifts can be accurately predicted based on data from structurally analogous thiazole (B1198619) derivatives. nih.govnih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The phenyl group protons typically appear in the aromatic region, between δ 7.40 and 8.00 ppm. nih.gov The single proton on the thiazole ring (H-5) is expected to resonate as a singlet further downfield, generally in the range of δ 7.1-8.5 ppm, due to the electronic environment of the heterocyclic ring. nih.govacs.org The ethyl group at position 4 would present a characteristic quartet for the methylene (B1212753) protons (-CH₂-) around δ 2.8 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3 ppm, with a typical coupling constant (J) of approximately 7.5 Hz.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. The carbon atom of the thiazole ring bonded to the phenyl group (C-2) is expected to have a chemical shift in the range of δ 168-170 ppm. The other thiazole ring carbons, C-4 and C-5, are predicted to appear around δ 150-155 ppm and δ 110-120 ppm, respectively. nih.gov The carbons of the phenyl ring will show a series of signals in the aromatic region (δ 125-135 ppm). The aliphatic carbons of the ethyl group are expected at approximately δ 23 ppm for the -CH₂- and δ 14 ppm for the -CH₃. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenyl-H | 7.40 - 8.00 (m) | 125.0 - 135.0 |

| Thiazole-H5 | 7.10 - 8.50 (s) | 110.0 - 120.0 |

| Ethyl -CH₂- | ~2.8 (q) | ~23.0 |

| Ethyl -CH₃ | ~1.3 (t) | ~14.0 |

| Thiazole-C2 | - | 168.0 - 170.0 |

| Thiazole-C4 | - | 150.0 - 155.0 |

| (s = singlet, t = triplet, q = quartet, m = multiplet). Data are predicted based on analogous compounds. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (GC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, confirming its elemental formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), particularly High-Resolution Mass Spectrometry (HRMS), are vital for this analysis. nih.govclockss.org

The molecular formula for this compound is C₁₁H₁₁NS, corresponding to a molecular weight of approximately 189.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment ion at m/z 174. Another significant fragmentation pathway would be the cleavage of the ethyl group, resulting in a stable thiazolyl cation. Analysis of the related compound 4-ethyl-1,3-thiazole shows a prominent peak corresponding to the loss of a methyl group. nist.gov Further fragmentation of the phenyl-thiazole core would also be observed. HRMS would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition with high precision.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations from the phenyl ring and the thiazole ring are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring is a key indicator and typically appears in the 1620-1580 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations from the phenyl ring will be observed between 1600 and 1450 cm⁻¹. Bands in the 1400-1000 cm⁻¹ region would correspond to in-plane bending vibrations, while strong bands below 900 cm⁻¹ would be associated with out-of-plane C-H bending of the aromatic rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The this compound molecule contains a conjugated system formed by the phenyl ring and the thiazole ring. This conjugation is expected to result in strong UV absorption. Typically, thiazole derivatives exhibit absorption maxima related to π→π* electronic transitions. scielo.org.za For phenyl-substituted thiazoles, absorption bands are commonly observed in the 250-350 nm range, attributable to the extended π-conjugated system.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, data from closely related structures, such as ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate and 2-bromo-4-phenyl-1,3-thiazole, can be used to infer its likely conformation. nih.govresearchgate.net

These studies consistently show that the 1,3-thiazole ring itself is essentially planar. nih.govresearchgate.net The phenyl ring at position 2 is typically twisted relative to the plane of the thiazole ring. The dihedral angle between the two rings in similar structures is often small, suggesting a nearly coplanar arrangement which maximizes π-system conjugation. nih.gov In the crystal lattice, molecules would be expected to pack in a way that maximizes van der Waals forces, potentially with π-π stacking interactions between the aromatic thiazole and phenyl rings of adjacent molecules.

Elemental Analysis for Stoichiometric Validation (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a compound. This provides a crucial check on the purity and stoichiometry of the synthesized this compound, validating its molecular formula, C₁₁H₁₁NS. researchgate.netbch.ro The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements.

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₁NS)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 69.80% |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.87% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.40% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 16.94% |

| Total | 189.30 | 100.00% |

Experimental values obtained from a CHNS analyzer for a pure sample of this compound should closely match these calculated percentages, typically within a ±0.4% margin of error, thereby confirming the empirical and molecular formula.

Theoretical and Computational Chemistry Studies on 4 Ethyl 2 Phenyl 1,3 Thiazole

Quantum Chemical Investigations (e.g., DFT Calculations for Electronic Properties, Molecular Orbitals)

Quantum chemical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of thiazole (B1198619) derivatives. researchgate.netresearchgate.nettandfonline.com These calculations help in understanding the molecule's stability, reactivity, and potential interaction mechanisms. researchgate.netresearchgate.nettandfonline.com For instance, DFT calculations at the B3LYP/6-31G* level are commonly used to optimize the geometrical structures and calculate the molecular orbitals of thiazole compounds. acs.org

Key electronic properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a larger gap suggests higher stability and lower reactivity of the molecule. researchgate.net The distribution of these frontier molecular orbitals is also analyzed; for many thiazole derivatives, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient moieties. acs.org Time-dependent DFT (TD-DFT) is also employed to predict the electronic absorption spectra of these compounds. acs.org

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 6.0 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 1.5 to 4.0 Debye |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 5.0 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.0 to 3.0 eV |

| Softness (S) | Reciprocal of hardness | 0.15 to 0.25 eV⁻¹ |

| This table presents typical ranges for quantum chemical parameters of thiazole derivatives based on DFT calculations. The actual values for 4-Ethyl-2-phenyl-1,3-thiazole would require specific computational analysis. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and intermolecular interactions of molecules like this compound. rsc.org These simulations provide a dynamic picture of how the molecule behaves over time, which is crucial for understanding its interactions with biological systems. rsc.org

Conformational analysis, often initiated with a potential energy scan around rotatable bonds, helps identify the most stable, low-energy conformers of the molecule. researchgate.netsci-hub.se For thiazole derivatives, the orientation of the phenyl group relative to the thiazole ring is a key conformational feature. acs.org MD simulations can then reveal the stability of these conformers and the transitions between them in different environments, such as in solution. rsc.org These simulations also provide insights into intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are vital for predicting how the molecule will bind to a biological target.

Molecular Docking and Target Fishing Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a known target and to understand the molecular basis of their activity. mdpi.comvietnamjournal.ru For thiazole derivatives, docking studies have been employed to predict their binding affinity and interaction patterns with various biological targets. nih.govresearchgate.net

Target fishing, a related computational approach, aims to identify potential macromolecular targets for a given small molecule. nih.gov This is particularly useful when the mechanism of action of a compound is unknown. For instance, a target fishing study on 4-phenyl-1,3-thiazol-2-amines suggested S-methyl-5-thioadenosine phosphorylase as a potential target. nih.gov The results of docking studies are often expressed as a binding energy or a docking score, with lower values indicating a more favorable interaction. vietnamjournal.runih.gov

| Compound Type | Target Protein | PDB ID | Binding Energy (kcal/mol) |

| 4-Phenylthiazol-2-amine derivative | Estrogen Receptor-α | - | -8.911 |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative | Lanosterol (B1674476) C14α-demethylase | - | Favorable binding energies reported |

| Thiazole-chalcone hybrid | DNA Gyrase B | 6J90 | Stable binding confirmed by MD |

| Thiazole derivative | Human Epidermal Growth Factor Receptor 2 (HER2) | 3RCD | Favorable binding energies reported |

| This table showcases examples of docking studies on thiazole derivatives. The specific binding energy of this compound would depend on the target protein and the docking software used. |

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models play a crucial role in deriving these relationships by correlating calculated molecular descriptors with experimentally observed activities. For thiazole derivatives, SAR studies have highlighted the importance of substituents on both the thiazole and phenyl rings. cbijournal.commdpi.com

For example, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact the biological activity. cbijournal.com Similarly, substitutions at the 2, 4, and 5 positions of the thiazole ring are critical for modulating the compound's properties and its interaction with biological targets. cbijournal.com Computational SAR can guide the design of new, more potent, and selective analogs by predicting the effect of structural modifications before their synthesis.

Prediction of Molecular Stability and Reactivity Parameters

Computational methods, particularly DFT, are used to predict various parameters that describe the molecular stability and reactivity of a compound. researchgate.netbohrium.com These reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). tandfonline.com

Key global reactivity indices include electronegativity (χ), which measures the ability of a molecule to attract electrons, and chemical hardness (η), which indicates its resistance to deformation or change in its electron cloud. researchgate.net The inverse of hardness is softness (S), which is related to the molecule's reactivity. researchgate.net A larger HOMO-LUMO gap generally correlates with greater stability and lower reactivity. researchgate.net These parameters are valuable for comparing the reactivity of different thiazole derivatives and for understanding their behavior in chemical reactions. researchgate.netbohrium.com

Reactivity and Reaction Mechanisms of 4 Ethyl 2 Phenyl 1,3 Thiazole and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The substitution pattern on the thiazole ring significantly influences its reactivity. In 4-Ethyl-2-phenyl-1,3-thiazole, the electron-donating nature of the ethyl group at C4 enhances the electron density at the C5 position, further favoring electrophilic attack at this site. The phenyl group at C2 has a more complex electronic influence but generally directs reactivity away from the C2 position for electrophiles.

Electrophilic Substitution: Electrophilic substitution reactions on the thiazole nucleus, such as halogenation, nitration, and sulfonation, predominantly occur at the C5 position, provided it is unsubstituted. pharmaguideline.comias.ac.in The thiazole ring itself is generally resistant to electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen, which deactivates the nucleus. ias.ac.in Therefore, activating groups are often required for these reactions to proceed efficiently. wikipedia.org For instance, bromination of thiazole in the vapor phase can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole, but reactions under milder conditions often require activating substituents. ias.ac.in

Nucleophilic Substitution: The C2 position of the thiazole ring is inherently electron-deficient and is the principal site for nucleophilic attack. pharmaguideline.com For a nucleophilic substitution reaction to occur, a good leaving group, such as a halogen, must be present at the C2 position. The reaction can be facilitated by activation of the ring, for example, through the quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen and makes the position more susceptible to attack by strong nucleophiles like organolithium compounds or sodamide. pharmaguideline.com

| Reaction Type | Reagent/Conditions | Position of Attack | Product Type | Reference |

| Electrophilic | ||||

| Halogenation | Br₂, vapor phase | C2 and C5 | 2-Bromothiazole, 2,5-Dibromothiazole | ias.ac.in |

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitrothiazole derivative | ias.ac.in |

| Sulfonation | H₂SO₄ | C5 | Thiazole-5-sulfonic acid | pharmaguideline.com |

| Nucleophilic | ||||

| Amination | Sodamide (NaNH₂) on 3-methylthiazole | C2 | 2-Amino-3-methylthiazole | globalresearchonline.net |

| Lithiation | Organolithium compounds | C2 | 2-Lithiothiazole | wikipedia.org |

| Halogen Displacement | Strong nucleophiles on C2-halothiazoles | C2 | C2-substituted thiazole | pharmaguideline.com |

Functional Group Transformations on Side Chains

The side chains of this compound—the C4-ethyl group and the C2-phenyl group—are also sites for various chemical modifications.

Reactions of the C4-Ethyl Group: The alkyl group at the C4 position can undergo reactions typical of benzylic or analogous positions. The alpha-protons on the ethyl group exhibit some acidity and can be removed by a strong base, creating a nucleophilic center. This allows for condensation reactions with electrophiles like aldehydes and ketones. pharmaguideline.comsolubilityofthings.com The reactivity of a methyl group on a thiazole ring is often compared to that of a methyl group in picoline. alliedacademies.org Additionally, the ethyl group can be a target for oxidation reactions under appropriate conditions, potentially yielding a 4-acetylthiazole or a thiazole-4-carboxylic acid derivative.

Reactions of the C2-Phenyl Group: The phenyl ring at the C2 position can undergo standard electrophilic aromatic substitution reactions. The thiazole ring acts as a substituent on the phenyl ring, directing incoming electrophiles. The orientation of substitution (ortho, meta, or para) on the phenyl ring depends on the directing influence of the thiazole moiety. For instance, nitration or halogenation of the phenyl ring can lead to a variety of substituted derivatives, which can be useful for further synthetic elaborations. alliedacademies.orgsolubilityofthings.com

| Side Chain | Reaction Type | Reagent/Conditions | Resulting Functional Group | Reference |

| C4-Ethyl | Condensation | Aromatic Aldehydes, Base | Styryl/Substituted vinyl | pharmaguideline.com |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Acetyl or Carboxylic acid | solubilityofthings.com | |

| C2-Phenyl | Nitration | HNO₃/H₂SO₄ | Nitro group on phenyl ring | alliedacademies.org |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Halogen on phenyl ring | solubilityofthings.com | |

| Acylation | Acyl chloride/AlCl₃ | Acyl group on phenyl ring | solubilityofthings.com |

Cycloaddition and Condensation Reactions Involving the Thiazole Moiety

The thiazole ring and its substituents can participate in cycloaddition and condensation reactions to form more complex polycyclic structures.

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although the aromatic stability of the ring often necessitates high temperatures or specific activating groups. wikipedia.org A notable example is the Diels-Alder reaction. Studies on 4-alkenyl-2-aminothiazoles have shown they can act as "in-out" dienes in [4+2] cycloaddition reactions with dienophiles like nitroalkenes. nih.govacs.org These reactions can proceed with high regio- and diastereoselectivity, leading to the formation of tetrahydrobenzothiazoles after a subsequent hydrogen migration step that re-aromatizes the thiazole ring. nih.govacs.org The reaction is proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate. wikipedia.orgacs.org

Condensation Reactions: Condensation reactions are crucial for both the synthesis of the thiazole ring (e.g., Hantzsch synthesis) and for its further functionalization. nih.govnih.gov Derivatives of this compound can undergo condensation to build larger heterocyclic systems. For example, a 4-hydroxythiazole derivative can react with hydrazine (B178648) to form a thiazolopyridazine. ekb.eg Similarly, the active methylene (B1212753) group of the C4-ethyl substituent can be involved in Knoevenagel-type condensation reactions with aldehydes, particularly after activation. researchgate.net

Heteroatom Reactivity (Sulfur and Nitrogen) within the Thiazole Core

The sulfur and nitrogen atoms are fundamental to the thiazole ring's structure and reactivity.

Nitrogen Reactivity: The nitrogen atom at position 3 (N3) possesses a lone pair of electrons, making it basic and nucleophilic. pharmaguideline.com It is readily protonated by acids; the pKa of the conjugate acid of thiazole is approximately 2.5. wikipedia.org The nitrogen can also be alkylated by alkyl halides to form quaternary N-alkyl thiazolium salts. wikipedia.orgpharmaguideline.com These thiazolium salts are significant because the quaternization enhances the acidity of the C2 proton, facilitating the formation of carbenes which are key intermediates in reactions like the Benzoin condensation and the Stetter reaction. wikipedia.org Furthermore, the nitrogen atom can be oxidized by reagents such as m-chloroperoxybenzoic acid (mCPBA) to form the corresponding aromatic thiazole N-oxide. wikipedia.org

Sulfur Reactivity: The sulfur atom at position 1 (S1) is a key contributor to the aromaticity of the thiazole ring through the donation of its lone pair electrons to the π-system. researchgate.netpharmaguideline.com While less nucleophilic than the nitrogen, the sulfur atom can undergo oxidation, typically with strong oxidizing agents, to yield non-aromatic sulfoxides and sulfones. wikipedia.org Another characteristic reaction involving the sulfur atom is reductive desulfurization. Treatment with reducing agents like Raney Nickel can lead to the cleavage of the C-S bonds and subsequent degradation of the thiazole ring. pharmaguideline.com

Mechanistic Insights into Biological Interactions of 4 Ethyl 2 Phenyl 1,3 Thiazole Analogs

Enzyme Inhibition Studies

Thiazole-based compounds have been extensively studied as inhibitors of various enzymes critical to the pathology of numerous diseases. The 4-phenyl-1,3-thiazole scaffold, in particular, has proven to be a versatile framework for designing potent and selective enzyme inhibitors.

Lanosterol (B1674476) C14α-demethylase (CYP51): Several studies have identified 4-phenyl-1,3-thiazole derivatives as promising inhibitors of fungal lanosterol C14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to antifungal effects. nih.gov For instance, a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives demonstrated potent anti-Candida activity, with some compounds showing significantly lower minimum inhibitory concentrations (MIC) than the standard drug fluconazole. nih.gov Molecular docking studies suggest that these compounds may act as non-competitive inhibitors, binding to a site that interferes with the substrate's access to the catalytic center, a mechanism that could circumvent common resistance issues associated with azole antifungals. mdpi.comfarmaciajournal.com

S-methyl-5-thioadenosine phosphorylase (MTAP): Analogs of 4-phenyl-1,3-thiazole have been investigated for their potential to inhibit S-methyl-5-thioadenosine phosphorylase, an enzyme crucial for parasite nucleotide metabolism. A target fishing study suggested that 4-phenyl-1,3-thiazol-2-amines could target this enzyme, presenting a potential mechanism for their observed antileishmanial activity against Leishmania amazonensis. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): The thiazole (B1198619) scaffold is present in selective COX-2 inhibitors. Research has shown that certain 4-substituted thiazole analogues of indomethacin (B1671933) are potent and selective inhibitors of COX-2 over COX-1. nih.gov For example, specific derivatives exhibited IC50 values in the nanomolar range for COX-2 inhibition. nih.gov This selectivity is a key attribute in developing anti-inflammatory agents with reduced gastrointestinal side effects. COX-2 is also implicated in cancer progression by inducing the expression of matrix metalloproteinases (MMPs), which facilitates metastasis. brieflands.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR): In the realm of anticancer research, thiazole derivatives have been identified as inhibitors of key kinases involved in tumor growth and angiogenesis, such as VEGFR-2 and EGFR. mdpi.comnih.gov A novel 1,3-thiazole derivative demonstrated potent inhibitory activity against VEGFR-2 with an IC50 of 0.093 µM. mdpi.com Molecular docking studies have further supported the binding affinity of these compounds towards the ATP-binding sites of VEGFR-2 and EGFR. mdpi.comnih.govmdpi.com The inhibition of these receptor tyrosine kinases can block downstream signaling pathways responsible for cell proliferation and the formation of new blood vessels that supply tumors.

Thymidylate Synthase: Thiazole-based hybrids have also been explored as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis and a well-established target for cancer chemotherapy. ajgreenchem.com Computational studies on novel thiazole-1,2,3-triazole hybrids have shown favorable docking scores and binding interactions with thymidylate synthase, suggesting a potential mechanism for their cytotoxic effects against glioblastoma cells. ajgreenchem.com

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of bioactive compounds is a cornerstone of modern drug discovery. For 4-ethyl-2-phenyl-1,3-thiazole analogs, a combination of computational and experimental methods has been employed to elucidate their targets.

Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.net This approach has been instrumental in identifying potential targets for thiazole derivatives. For example, docking studies have successfully predicted the interaction of 4-phenyl-1,3-thiazole analogs with the active sites of lanosterol C14α-demethylase, VEGFR-2, and EGFR. nih.govmdpi.commdpi.com These computational predictions provide a rational basis for further experimental validation.

"Target fishing" is another computational approach that has been used to suggest potential macromolecular targets. nih.gov For 4-phenyl-1,3-thiazol-2-amines, this method pointed towards S-methyl-5-thioadenosine phosphorylase as a likely target for their antileishmanial effects, guiding subsequent research efforts. nih.govresearchgate.net

Experimental validation of these computationally-identified targets is crucial. This is often achieved through in vitro enzyme inhibition assays. For instance, the predicted inhibitory activity of thiazole derivatives against VEGFR-2 and EGFR was confirmed by measuring their IC50 values in enzymatic assays. mdpi.comnih.gov These assays provide quantitative data on the potency of the compounds against the purified enzymes, validating them as direct targets.

Interactions with Biological Macromolecules

Beyond enzyme inhibition, the biological effects of this compound analogs can be mediated by their interactions with other essential macromolecules, such as transport proteins.

Bovine Serum Albumin (BSA) Binding: The interaction of drugs with serum albumins, like human serum albumin (HSA) and its homolog bovine serum albumin (BSA), is a critical determinant of their pharmacokinetic profile, affecting their distribution and availability at the target site. mdpi.com Fluorescence spectroscopy studies have been conducted to investigate the binding of bioactive 4-phenyl-1,3-thiazole derivatives to BSA. nih.govmdpi.com

For example, the interaction of a highly active 2-hydrazinyl-4-phenyl-1,3-thiazole anti-Candida agent with BSA was studied in detail. nih.govmdpi.com The results indicated a static quenching mechanism, suggesting the formation of a stable ground-state complex between the thiazole derivative and BSA. mdpi.com The binding constant (Kb) was determined, providing a measure of the binding affinity, and the number of binding sites was found to be approximately one, indicating a single primary binding site on the albumin molecule. mdpi.com Similarly, studies on 4-ethyl phenyl sulfate, a related compound, showed a binding score of -5.28 Kcal/mol with BSA, confirming a stable interaction. plos.orgnih.govresearchgate.net Such studies are vital as they suggest that these compounds can be efficiently transported by carrier proteins in the bloodstream to reach their intended biological targets. nih.gov

Cellular and Sub-cellular Mechanistic Pathways

The ultimate biological effect of a compound is realized through its influence on cellular and subcellular pathways. Analogs of this compound have been shown to modulate key cellular processes, including cell cycle progression and apoptosis, which are fundamental to their anticancer activity.

Cell Cycle Modulation: Several thiazole derivatives have been found to induce cell cycle arrest in cancer cells. For instance, a potent 1,3-thiazole analog was shown to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells, while also decreasing the cell population in the G2/M phase. mdpi.com Other studies have reported that thiazole compounds can induce cell accumulation in the S and G2/M phases or block the sub-G1 phase, indicating that the specific effect can depend on the compound's structure and the cancer cell type. mdpi.commdpi.com

Apoptosis Induction: Inducing programmed cell death, or apoptosis, is a primary goal of many anticancer therapies. Thiazole-based compounds have demonstrated a significant ability to trigger apoptosis in cancer cells. Flow cytometry analysis using Annexin V-FITC has shown that treatment with certain 1,3-thiazole derivatives leads to a substantial increase in both early and late-stage apoptotic cells. mdpi.commdpi.com For example, one compound increased apoptosis in MCF-7 cells by 9-fold in the early stage and 89-fold in the late stage compared to untreated cells. mdpi.com This induction of apoptosis is a key mechanism behind their cytotoxic effects.

Fungal Cell Membrane Integrity Disruption: In the context of antifungal activity, the primary cellular mechanism for many 4-phenyl-1,3-thiazole analogs is the disruption of the fungal cell membrane. nih.govmdpi.com This is a direct consequence of inhibiting lanosterol C14α-demethylase, which leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates. nih.gov This alteration in membrane composition and function ultimately compromises the integrity of the cell, inhibiting fungal growth and replication. mdpi.com

Structure-Mechanism Relationships for Diverse Bioactive Scaffolds

Understanding the relationship between a compound's chemical structure and its biological mechanism (Structure-Mechanism Relationship, SMR) is crucial for the rational design of more effective therapeutic agents. Studies on diverse bioactive scaffolds incorporating the 4-phenyl-1,3-thiazole core have provided valuable insights.

The lipophilicity of the molecule, often influenced by substituents on the phenyl and thiazole rings, plays a significant role in its ability to penetrate cell membranes. For example, in a series of anti-Candida agents, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed superior potency compared to those lacking the C2-hydrazone linkage, a difference attributed to their increased lipophilicity. nih.gov

In the context of anticancer activity, the nature and position of substituents on the phenyl ring at the C4 position of the thiazole are critical. For instance, in a series of VEGFR-2 inhibitors, specific substitutions were found to be essential for high-affinity binding to the receptor's active site. mdpi.com Similarly, for COX-2 inhibitors, a 4-methylsulfonylphenyl group is a common pharmacophore that contributes to selective binding. nih.gov

The hybridization of the thiazole scaffold with other heterocyclic rings has been a successful strategy to create novel bioactive molecules. nih.gov For example, linking the thiazole ring to pyrazoline, pyrazole, or thiadiazole moieties has yielded compounds with potent antimicrobial and anticancer activities. nih.govnih.govsemanticscholar.org The specific linker and the relative orientation of the heterocyclic rings are determining factors for the resulting biological activity and mechanism of action. nih.gov These hybrid structures often allow for interactions with multiple targets or different binding pockets on a single target, leading to enhanced potency and sometimes novel mechanisms of action.

Future Research Directions and Emerging Trends for 4 Ethyl 2 Phenyl 1,3 Thiazole Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's growing emphasis on green chemistry is steering the development of new synthetic methodologies for 4-Ethyl-2-phenyl-1,3-thiazole and its analogs. Traditional synthesis routes, while effective, often rely on harsh reaction conditions, hazardous solvents, and produce significant waste. bepls.com Future research is intensely focused on creating more environmentally benign pathways.

Key areas of development include:

Green catalysts: The use of recyclable and non-toxic catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), is being investigated to replace more hazardous options. bepls.com

Alternative solvents: Research is moving towards the use of greener solvents like water or solvent-free reaction conditions to reduce environmental impact. bepls.comchim.it

Energy-efficient methods: Microwave-assisted and ultrasonic-mediated synthesis are being developed as alternatives to conventional heating, often leading to shorter reaction times and higher yields. bepls.com

A comparative look at conventional versus emerging green synthetic approaches reveals a clear trend towards sustainability.

| Feature | Conventional Methods | Emerging Green Methods |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free |

| Catalysts | May involve toxic or heavy metals | Recyclable, non-toxic catalysts (e.g., DABCO) |

| Energy | Conventional heating, often for long durations | Microwave, ultrasound, room temperature |

| Waste | Can generate significant byproducts | Minimized through one-pot and atom-economical reactions |

| Efficiency | Can be multi-step with lower overall yields | Often higher yields and shorter reaction times |

Advanced Computational Design for Targeted Molecular Properties

The integration of computational chemistry into the drug discovery and materials science workflow is revolutionizing how new molecules are designed. For this compound, computational tools are being employed to predict and fine-tune its properties for specific applications.

Structure-Activity Relationship (SAR) Studies: Computational models are used to understand how modifications to the this compound scaffold affect its biological activity or material properties. vulcanchem.com For instance, the nature of substituents at the 2-position of the thiazole (B1198619) ring and modifications to the phenyl group at the 4-position can significantly influence its properties. vulcanchem.com

Molecular Docking: This technique is used to predict the binding affinity and interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. ajgreenchem.comajpsonline.com This is crucial for designing new therapeutic agents with enhanced efficacy.

Quantum Mechanical Calculations: These calculations provide insights into the electronic structure and reactivity of the molecule, helping to predict its behavior in different chemical environments. komorowski.edu.pl

The following table illustrates how computational approaches are being used to guide the design of thiazole derivatives.

| Computational Tool | Application in Thiazole Chemistry | Desired Outcome |

| Molecular Docking | Predicting binding to protein targets | Design of potent enzyme inhibitors ajgreenchem.comajpsonline.com |

| QSAR | Correlating structure with activity | Identification of key structural features for desired properties |

| DFT Calculations | Understanding electronic properties and reactivity | Prediction of reaction pathways and stability komorowski.edu.pl |

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the thiazole ring is well-established, there is ongoing research to uncover new and unexpected reaction pathways. wikipedia.org The 1,3-thiazole ring is an aromatic system, and its reactivity is influenced by the substituents attached to it. analis.com.my

Future research in this area is likely to focus on:

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the thiazole ring and its substituents. This would provide more efficient ways to synthesize complex derivatives.

Novel Cycloaddition Reactions: Investigating the participation of the thiazole ring in new types of cycloaddition reactions to create novel polycyclic and heterocyclic systems. wikipedia.org

Photoredox Catalysis: Utilizing light-driven catalytic systems to access novel reactivity patterns that are not achievable through traditional thermal methods.

The reactivity of the thiazole ring is a key area of investigation.

| Position on Thiazole Ring | Typical Reactivity | Potential for New Discoveries |

| C2 | Prone to deprotonation with strong bases wikipedia.org | New methods for functionalization post-deprotonation |

| C4 | Site of substitution in many syntheses | Exploring the influence of the ethyl group on reactivity |

| C5 | Can undergo substitution reactions researchgate.net | Developing selective functionalization methods |

| Nitrogen Atom | Can be oxidized to an N-oxide wikipedia.org | Exploring the reactivity of the N-oxide derivative |

| Sulfur Atom | Can be oxidized to sulfoxide/sulfone wikipedia.org | Investigating the impact of sulfur oxidation on ring electronics |

Innovative Applications in Niche Chemical Fields (excluding clinical/safety)

Beyond its well-documented biological activities, this compound and its derivatives are being explored for a range of other chemical applications.

Materials Science: Thiazole-containing compounds are being investigated for their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials due to their photophysical properties. chim.it

Catalysis: The thiazole moiety can act as a ligand for metal catalysts, and researchers are exploring the use of this compound derivatives in catalysis.

Agrochemicals: The structural motifs present in this compound are of interest in the design of new herbicides and pesticides. researchgate.net

The diverse potential of this molecule is a driving force for future research.

| Application Area | Rationale for Use of this compound |

| Organic Electronics | The conjugated π-system of the molecule can be tuned for desired electronic properties. |

| Fluorescent Probes | The thiazole ring can be part of a fluorophore, with substituents modulating its photophysical characteristics. chim.it |

| Corrosion Inhibitors | Heterocyclic compounds containing nitrogen and sulfur are known to be effective corrosion inhibitors. ijsdr.org |

常见问题

Basic: What are the common synthetic routes for preparing 4-Ethyl-2-phenyl-1,3-thiazole, and how can reaction conditions be optimized for higher yields?

Answer:

this compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting α-haloketones (e.g., 2-bromoacetophenone derivatives) with thioureas or thioamides in polar aprotic solvents (e.g., DMSO, DMF) under reflux. For example, analogous thiazole syntheses (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) use prolonged reflux (18–24 hours) followed by ice-water quenching and crystallization . Optimization strategies include:

- Catalyst selection : Lewis acids like ZnCl₂ improve cyclization efficiency.

- Solvent choice : High-boiling solvents (e.g., DMSO) enhance reaction homogeneity.

- Purification : Column chromatography or recrystallization (water-ethanol mixtures) ensures purity. Yields can exceed 65% with controlled cooling and stirring .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., ethyl and phenyl group integration). Aromatic protons resonate at δ 7.2–8.1 ppm, while thiazole protons appear downfield (δ 8.5–9.0 ppm).

- IR spectroscopy : Thiazole C=N stretches (~1600 cm⁻¹) and C-S bonds (~690 cm⁻¹) confirm ring formation .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX workflows are robust for small-molecule refinement, even with twinned data .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?

Answer:

Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized protocols : Use established guidelines (e.g., CLSI for antimicrobial assays).

- Dose-response curves : Quantify IC₅₀/EC₅₀ values to compare potency thresholds.

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate results.

- Statistical validation : Apply ANOVA or Bayesian modeling to assess significance .

Advanced: What computational strategies are employed to predict the pharmacokinetic and toxicological profiles of this compound derivatives?

Answer:

- ADMET prediction : Tools like SwissADME or ProTox-II estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity. Lipophilicity (LogP) and polar surface area (PSA) are critical parameters.

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 for anti-inflammatory activity). For instance, docking studies on 4-benzyl-thiazoles revealed hydrogen bonding with catalytic residues .

- MD simulations : GROMACS assesses binding stability over time (e.g., ligand-protein RMSD analysis) .

Advanced: How does the substitution pattern on the thiazole ring influence the biological activity of this compound derivatives?

Answer:

- Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position enhance antimicrobial activity by increasing electrophilicity.

- Bulkier substituents (e.g., benzyl, trifluoromethyl) improve CNS penetration due to lipophilicity.

- Comparative SAR studies : For example, 2-(4-fluorophenyl)-thiazoles show higher anticancer activity than 4-methyl analogs, attributed to enhanced π-π stacking with DNA .

Basic: What are the key considerations in designing experiments to assess the stability of this compound under various environmental conditions?

Answer:

- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to simulate degradation.

- Analytical monitoring : Use HPLC (C18 columns, acetonitrile/water gradients) to track decomposition products.

- Kinetic studies : Calculate half-life (t₁/₂) under accelerated conditions to predict shelf life .

Advanced: What methodologies are recommended for elucidating the mechanism of action of this compound in antimicrobial assays?

Answer:

- Enzyme inhibition assays : Measure activity against target enzymes (e.g., dihydrofolate reductase for antifolates).

- Membrane permeability tests : Use fluorescent probes (e.g., SYTOX Green) to assess cell membrane disruption.

- Proteomics : LC-MS/MS identifies differentially expressed proteins in treated vs. untreated microbial cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。